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Compound of Interest

Compound Name: EAI001

Cat. No.: B607251 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comprehensive comparison of the allosteric EGFR inhibitor EAI001 with alternative EGFR

inhibitors. We delve into experimental data validating its binding affinity and explore the power

of molecular dynamics in elucidating its mechanism of action.

EAI001 is a potent and selective allosteric inhibitor of mutant Epidermal Growth Factor

Receptor (EGFR)[1]. Unlike traditional ATP-competitive inhibitors, EAI001 binds to a distinct

pocket on the EGFR kinase domain, offering a promising strategy to overcome resistance

mutations that frequently arise in cancer therapy. This guide will compare EAI001's

performance against first, second, and third-generation ATP-competitive inhibitors, as well as

another allosteric inhibitor, providing supporting experimental data and detailed methodologies.

Comparative Analysis of EGFR Inhibitor Binding
Affinities
The following tables summarize the binding affinities of EAI001 and its alternatives against

wild-type (WT) EGFR and clinically relevant mutant forms. The data is presented as IC50

values, which represent the concentration of the inhibitor required to inhibit 50% of the EGFR

kinase activity. Lower IC50 values indicate higher potency.

Table 1: Biochemical IC50 Values of EGFR Inhibitors (nM)
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Inhibitor EGFR WT
EGFR
L858R

EGFR
T790M

EGFR
L858R/T7
90M

EGFR
L858R/T7
90M/C797
S

Mechanis
m of
Action

EAI001 >50,000[2] 750[2] 1,700[2] 24[1][2] - Allosteric

Gefitinib - - - - -

ATP-

Competitiv

e (1st Gen)

Erlotinib - - - - -

ATP-

Competitiv

e (1st Gen)

Afatinib - - 57[3] - -

ATP-

Competitiv

e (2nd

Gen)

Osimertinib

~200x less

potent than

mutant[4]

- 5[3] - -

ATP-

Competitiv

e (3rd Gen)

JBJ-04-

125-02
- - -

0.26[5][6]

[7]
Active[5][7] Allosteric

Note: A dash (-) indicates that specific data was not readily available in the searched literature

under comparable conditions.

Table 2: Cell-Based IC50 Values of EGFR Inhibitors (nM) in H1975 Cells (L858R/T790M)
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Inhibitor IC50 (nM)

Erlotinib >1000[3]

Afatinib 57[3]

Osimertinib 5[3]

Rociletinib 23[3]

JBJ-04-125-02 Low nanomolar[7]

Understanding the Mechanism: The EGFR Signaling
Pathway
The Epidermal Growth Factor Receptor (EGFR) is a key player in cell signaling, regulating

processes like cell proliferation, survival, and differentiation. Mutations in the EGFR gene can

lead to its constitutive activation, driving tumor growth. The following diagram illustrates the

EGFR signaling pathway and the points of intervention for different inhibitor types.
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Allosteric Inhibitors (EAI001)

Advantages:

- Overcomes ATP-competitive resistance
 - High selectivity for mutant forms
 - Potential for combination therapy

Disadvantages:

- Resistance can still develop
 - May not be effective as monotherapy

ATP-Competitive Inhibitors (Osimertinib)

Advantages:

- Well-established mechanism
 - High potency against sensitive mutations

Disadvantages:

- Susceptible to resistance at the ATP-binding site (e.g., T790M, C797S)
 - Off-target effects on wild-type EGFR

Offers alternative strategy to overcome resistance

Can be combined for synergistic effects

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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